5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. This compound has been utilized in the construction of polyheterocyclic ring systems due to its reactivity and the presence of multiple functional groups that allow for further chemical modifications .
Synthesis Analysis
The synthesis of derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine involves a systematic approach that includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Another method includes the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine followed by a copper-catalyzed coupling reaction with various sulfonamide derivatives . Additionally, the reaction of 5-amino-1-aryl-3-methylpyrazoles with β-dimethylaminopropiophenones in pyridine has been reported to yield new pyrazolo[3,4-b]pyridines .
Molecular Structure Analysis
The molecular structure of the synthesized compounds, including those derived from 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, has been elucidated using NMR spectroscopy and confirmed by monocrystalline X-ray crystallography . Theoretical calculations using DFT and TD-DFT methods have also been employed to understand the electronic properties of these compounds .
Chemical Reactions Analysis
The reactivity of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine allows for its use in various chemical reactions. It has been used to synthesize pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives, and other polyheterocyclic compounds with potential antibacterial properties . The compound has also been used to create pyrazolo[3,4-b]pyridine-based heterocycles characterized by IR and 1H NMR spectral techniques .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine are not detailed in the provided papers, the properties of its derivatives have been characterized. The synthesized compounds exhibit moderate to good yields and have been analyzed using spectral and elemental analysis . Some derivatives have shown significant antibacterial and antioxidant activities, indicating the potential for pharmaceutical applications .
Scientific Research Applications
Synthesis of New Polyheterocyclic Ring Systems
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine has been used as a precursor for constructing new polyheterocyclic ring systems. It can react with various chemicals to form pyrazolo[1,5-a]pyrimidine derivatives, pyrazolo[5,1-c]triazine derivatives, and dihydropyridines derivatives. These new compounds have potential applications in antibacterial properties (Abdel‐Latif et al., 2019).
Formation of Imidazo and Pyrimidine Rings
- It serves as a key compound in the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. These derivatives are instrumental in the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives (Yakovenko et al., 2020).
Antibacterial and Antioxidant Properties
- A study demonstrates its utility in synthesizing sulfonamide derivatives with significant antibacterial and antioxidant properties. These derivatives exhibited high activity against Gram-positive and Gram-negative bacterial strains (Variya et al., 2019).
Potential Anticancer Agents
- The compound is integral in synthesizing alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives. These have shown promising bioactivity against various cancer cell lines, such as lung, breast, prostate, and cervical cancer (Chavva et al., 2013).
Synthesis of Highly Substituted Derivatives
- It is used in a one-pot four-component reaction to produce fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This synthesis approach is efficient and yields a variety of derivatives under mild conditions (Shaabani et al., 2009).
Future Directions
properties
IUPAC Name |
5-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNUTEUZXZIYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431469 | |
Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | |
CAS RN |
405224-24-0 | |
Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405224-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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